1-Amino-3-cyclopentene hydrochloride chemical properties
1-Amino-3-cyclopentene hydrochloride chemical properties
[1]
Executive Summary
1-Amino-3-cyclopentene hydrochloride (also known as 3-cyclopenten-1-amine hydrochloride) is a high-value cycloaliphatic amine building block used extensively in medicinal chemistry and materials science.[1] Its core value lies in its conformationally restricted structure, which serves as a rigid scaffold for drug design—particularly in the synthesis of carbocyclic nucleosides and excitatory amino acid analogues. Additionally, it has emerged as a critical reagent in surface chemistry for the functionalization of silicon substrates, enabling stable DNA attachment points.
This guide details the physicochemical properties, validated synthesis protocols, and handling procedures for researchers utilizing this compound.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature & Identification
| Property | Data |
| IUPAC Name | Cyclopent-3-en-1-amine hydrochloride |
| Common Synonyms | 1-Amino-3-cyclopentene HCl; 3-Cyclopentenylamine HCl |
| CAS Number | 91469-55-5 (HCl salt); 27721-59-1 (Free base) |
| Molecular Formula | C₅H₉N[1][2][3] · HCl |
| Molecular Weight | 119.59 g/mol |
| SMILES | C1C=CCC1N.Cl |
| InChI Key | UUABBBRHNAYHLO-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Melting Point | 211–221 °C | Decomposes upon melting |
| Solubility | High: Water, Methanol, DMSOLow: Diethyl ether, Hexane | Polar ionic salt |
| pKa | ~10.5 (estimated for conjugate acid) | Typical for secondary alkyl amines |
| Chirality | Exists as (1R) and (1S) enantiomers | Often supplied as racemate unless specified |
Structural Analysis & Reactivity
The compound consists of a five-membered carbocycle containing a single double bond at the C3-C4 position relative to the amine at C1.
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Conformational Rigidity: Unlike linear alkyl amines, the cyclopentene ring limits the conformational freedom of the amine group. This "locking" effect is vital for receptor binding studies where entropy loss upon binding must be minimized.
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Reactivity Profile:
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Amine (C1): A primary aliphatic amine. It is a potent nucleophile in its free base form, capable of amide coupling, reductive amination, and sulfonylation.
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Alkene (C3=C4): The double bond is isolated (non-conjugated). It is susceptible to electrophilic addition (e.g., bromination), epoxidation, and radical reactions, but is generally stable under standard amine coupling conditions.
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Figure 1: Structural functionalization logic of 1-Amino-3-cyclopentene.
Synthesis & Manufacturing
The most reliable laboratory-scale synthesis involves the Curtius Rearrangement of 3-cyclopentenecarboxylic acid. This route preserves the sensitive double bond which might be reduced under other amination conditions (e.g., reductive amination of cyclopentenone).
Primary Route: Curtius Rearrangement (DPPA Method)
This method utilizes Diphenylphosphoryl azide (DPPA) to convert the carboxylic acid directly to the Boc-protected amine, followed by deprotection.
Precursors:
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Starting Material: 3-Cyclopentenecarboxylic acid (CAS 7686-77-3).
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Reagents: DPPA, Triethylamine (TEA), tert-Butanol, HCl (4M in dioxane).
Protocol:
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Activation & Rearrangement:
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Dissolve 3-cyclopentenecarboxylic acid (1.0 eq) in anhydrous tert-butanol (0.5 M concentration).
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Add Triethylamine (1.1 eq) and DPPA (1.1 eq) under nitrogen atmosphere.
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Heat the mixture to reflux (80–90 °C) for 12–16 hours. The acid converts to the acyl azide, rearranges to the isocyanate, and is trapped by t-BuOH to form tert-butyl N-(3-cyclopenten-1-yl)carbamate.
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Checkpoint: Monitor by TLC/LCMS for disappearance of acid.
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Workup:
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Concentrate the solvent.[4] Dissolve residue in EtOAc and wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
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Deprotection (Salt Formation):
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Purification:
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Filter the solid and wash with cold diethyl ether to remove organic impurities. Recrystallize from Ethanol/Ether if necessary.
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Alternative Route: Schmidt Reaction (Scale-Up)
For kilogram-scale production where DPPA cost is prohibitive, the Schmidt reaction using Sodium Azide (NaN₃) and Sulfuric Acid (H₂SO₄) in chloroform is used.
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Caution: This generates in situ hydrazoic acid (HN₃), which is highly toxic and explosive. This method requires specialized ventilation and blast shields.
Figure 2: Synthetic pathway via Curtius Rearrangement.
Applications in Research & Development
Medicinal Chemistry Scaffolds
The compound is a bioisostere for cyclopentane and pyrrolidine rings.
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Carbocyclic Nucleosides: Used as the "sugar" mimic in the synthesis of carbocyclic nucleoside analogs (e.g., Abacavir precursors). The double bond allows for further functionalization (dihydroxylation) to mimic ribose.
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GABA Analogues: When carboxylated or coupled with amino acids, it forms conformationally restricted GABA analogues (e.g., 3-aminocyclopentanecarboxylic acid derivatives), which are potent agonists/antagonists for GABA receptors.
Surface Functionalization (Materials Science)
1-Amino-3-cyclopentene is a superior reagent for functionalizing hydrogen-terminated silicon surfaces (Si-H).
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Mechanism: The C=C double bond reacts with Si-H surfaces via thermal or photochemical hydrosilylation.
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Result: This anchors the cyclopentene ring to the silicon, leaving the primary amine (C1-NH₂) exposed and free for further bioconjugation (e.g., attaching DNA or proteins).
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Advantage: Unlike linear amino-alkenes, the cyclic structure provides a more rigid and defined orientation of the amine group away from the surface.
Handling, Stability & Safety
Stability Profile
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Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).
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Free Base Instability: The free amine (liquid) readily absorbs CO₂ from the air to form carbamates. Always handle the free base under inert atmosphere. The HCl salt is the preferred storage form.
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Thermal: Stable up to its melting point (~211 °C), but prolonged heating can cause discoloration.
Safety Hazards (GHS Classification)
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Signal Word: WARNING
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H315: Causes skin irritation.[6]
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H319: Causes serious eye irritation.[6]
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H335: May cause respiratory irritation.[6]
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PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid dust inhalation.
References
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Biosynce . (n.d.). 3-Cyclopenten-1-amine hydrochloride Properties. Retrieved from
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Deprés, J. P., & Greene, A. E. (1984).[7][8][9] Improved selectivity in the preparation of some 1,1-difunctionalized 3-cyclopentenes. High yield synthesis of 3-cyclopentenecarboxylic acid. The Journal of Organic Chemistry, 49(5), 928-931.
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Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[9] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.
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Strother, T., Hamers, R. J., & Smith, L. M. (2000). Covalent attachment of oligodeoxyribonucleotides to amine-modified Si (001) surfaces. Nucleic Acids Research, 28(18), 3535-3541.
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PubChem . (2025).[6] 1-Amino-3-cyclopentene hydrochloride (CID 2756395). National Library of Medicine. Retrieved from
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